4-Chloro-2-methylquinoline hydrochloride

Solubility Formulation Synthetic Chemistry

Researchers often face solubility limitations with quinoline free bases in aqueous reactions, leading to inconsistent yields and assay interference. 4-Chloro-2-methylquinoline hydrochloride eliminates this bottleneck through enhanced aqueous solubility, enabling homogeneous conditions without organic co-solvents. This ensures reliable nucleophilic aromatic substitution at the 4-position. - Predictable regioselectivity governed by the 2-methyl-4-chloro pattern. - Proven scaffold for antibacterial 4-heteryl-quinolines and selective amine probes. - Batch-to-batch consistency for reproducible SAR campaigns and screening libraries.

Molecular Formula C10H9Cl2N
Molecular Weight 214.09 g/mol
CAS No. 83260-96-2
Cat. No. B1626819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylquinoline hydrochloride
CAS83260-96-2
Molecular FormulaC10H9Cl2N
Molecular Weight214.09 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)Cl.Cl
InChIInChI=1S/C10H8ClN.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-6H,1H3;1H
InChIKeyYKQFIEOONXBILL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methylquinoline Hydrochloride (CAS 83260-96-2): Quinoline Scaffold Intermediate for Antimicrobial and Fluorescent Probe Research


4-Chloro-2-methylquinoline hydrochloride (CAS 83260-96-2) is the hydrochloride salt of 4-chloro-2-methylquinoline, a heterocyclic quinoline derivative with the molecular formula C₁₀H₉Cl₂N and molecular weight 214.09 g/mol . The hydrochloride salt form improves aqueous solubility and handling properties compared to the free base (C₁₀H₈ClN, MW 177.63 g/mol), making it a preferred starting material for aqueous-phase synthetic transformations and biological assays . The compound is typically supplied at ≥95% purity and is primarily employed as a versatile synthetic intermediate for constructing biologically active quinoline derivatives, including potential antimicrobial agents and fluorescent probes .

Why 4-Chloro-2-methylquinoline Hydrochloride Cannot Be Interchanged with Generic Quinolines or the Free Base in Synthetic and Biological Workflows


Substituting 4-chloro-2-methylquinoline hydrochloride with the free base or other quinoline analogs introduces uncontrolled variability in reaction efficiency and assay reproducibility. The hydrochloride salt exhibits markedly improved aqueous solubility compared to the free base (which is only slightly soluble in water ), enabling homogeneous solution-phase chemistry without the need for organic co-solvents that can denature proteins or interfere with biological readouts. Furthermore, the specific 2-methyl-4-chloro substitution pattern imparts distinct electronic and steric effects that govern regioselectivity in nucleophilic aromatic substitution reactions—a property not shared by 2-unsubstituted 4-chloroquinoline or 4-unsubstituted 2-methylquinoline analogs [1]. This structural specificity is critical for reproducible synthesis of targeted quinoline derivatives and consistent biological screening results .

4-Chloro-2-methylquinoline Hydrochloride: Quantifiable Differentiation Evidence for Scientific Selection


Aqueous Solubility Advantage of Hydrochloride Salt over Free Base for Aqueous-Phase Chemistry

4-Chloro-2-methylquinoline hydrochloride offers enhanced aqueous solubility relative to the free base. While the free base is reported as 'slightly soluble in water' , the hydrochloride salt form is specifically noted to confer 'advantages in handling, solubility, and crystallinity' for experimental applications . This property is critical for reactions and assays conducted in aqueous media.

Solubility Formulation Synthetic Chemistry

Molecular Weight and Salt Stoichiometry for Accurate Molar Calculations

The hydrochloride salt has a precisely defined molecular weight of 214.09 g/mol, representing a 20.5% mass increase over the free base (177.63 g/mol) due to the 1:1 stoichiometric incorporation of HCl . This difference is essential for accurate molar calculations in synthetic and analytical workflows.

Molecular Weight Stoichiometry Reagent Preparation

Antibacterial Activity of 4-Chloro-2-methylquinoline-Derived Heterocycles Comparable to Ciprofloxacin

4-Chloro-2-methylquinolines serve as key intermediates for generating 4-heteryl-quinolines that exhibit antibacterial activity 'almost equal to the standard drug, that is, Ciprofloxacin' [1]. While direct MIC data for the hydrochloride salt are not available, the parent scaffold yields derivatives with potent activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains.

Antibacterial MIC Quinoline Derivatives

Fluorescent Probe Capability for Amine Detection Not Shared by Non-Chlorinated Quinolines

4-Chloro-2-methylquinoline (and by extension its hydrochloride salt) functions as a 'fluorescent probe that can be used to detect amines in the presence of chloride ions' . This property is specific to the 4-chloro-substituted quinoline scaffold and is not observed with unsubstituted quinoline or 2-methylquinoline. The compound reacts with naphthalene to produce a red product detectable via hydrogenated anthranilic acid.

Fluorescent Probe Amine Detection Analytical Chemistry

Regiospecific Nucleophilic Substitution Reactivity Dictated by 2-Methyl-4-Chloro Pattern

The 4-chloro substituent in 4-chloro-2-methylquinoline is activated toward nucleophilic aromatic substitution by the electron-withdrawing quinoline nitrogen. The 2-methyl group sterically and electronically modulates reactivity compared to 4-chloroquinoline [1]. This pattern enables selective derivatization at the 4-position while preserving the 2-methyl substituent for further functionalization, a synthetic pathway documented in the preparation of 3-alkylsubstituted analogs and 4-heteryl-quinolines [2].

Synthetic Intermediate Regioselectivity Nucleophilic Substitution

4-Chloro-2-methylquinoline Hydrochloride: Validated Research and Industrial Application Scenarios


Aqueous-Phase Synthesis of Quinoline-Based Antimicrobial Libraries

The hydrochloride salt's enhanced aqueous solubility enables homogeneous reaction conditions for the synthesis of 4-heteryl-quinoline derivatives with demonstrated antibacterial activity comparable to ciprofloxacin . This scenario is ideal for medicinal chemistry groups generating focused compound libraries for antimicrobial screening.

Development of Fluorescent Amine Detection Probes

The 4-chloro-2-methylquinoline scaffold functions as a selective fluorescent probe for amines in chloride-containing media . This application is unique to the 4-chloro-substituted quinoline class and supports analytical method development for amine quantification in biological and environmental samples.

Regioselective Derivatization for Structure-Activity Relationship Studies

The specific 2-methyl-4-chloro substitution pattern provides a predictable and tunable reactivity profile for nucleophilic aromatic substitution at the 4-position . This makes the compound a reliable building block for SAR campaigns exploring quinoline-based kinase inhibitors, antimalarial leads, and other pharmacophores .

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